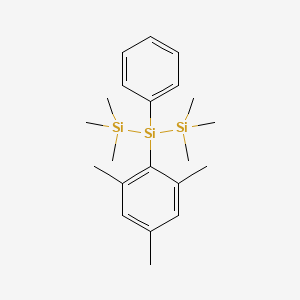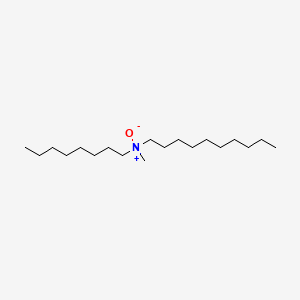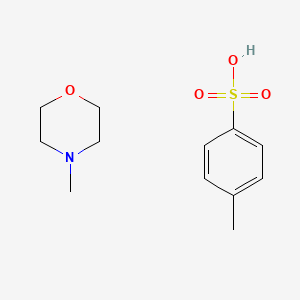
2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate is an organic compound that features a unique combination of functional groups, including a methanesulfonyl group, an ethyl chain, and a prop-2-en-1-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate typically involves the following steps:
Formation of the Methanesulfonyl Group: Methanesulfonyl chloride is reacted with an appropriate alcohol, such as ethanol, in the presence of a base like pyridine to form the methanesulfonyl ester.
Introduction of the Prop-2-en-1-ylcarbamate Moiety: The methanesulfonyl ester is then reacted with an appropriate amine, such as prop-2-en-1-ylamine, under suitable conditions to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can act as a good leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamate and alkene moieties.
Addition Reactions: The alkene group can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes .
Scientific Research Applications
2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: It can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methanesulfonyl)ethyl carbamate: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
2-(Methanesulfonyl)ethyl prop-2-en-1-ylamine: Contains an amine group instead of a carbamate, leading to different chemical properties and biological activities.
Uniqueness
2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
106636-82-2 |
|---|---|
Molecular Formula |
C7H13NO4S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-methylsulfonylethyl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C7H13NO4S/c1-3-4-8-7(9)12-5-6-13(2,10)11/h3H,1,4-6H2,2H3,(H,8,9) |
InChI Key |
PKKTXOPRYZSUNK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCOC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
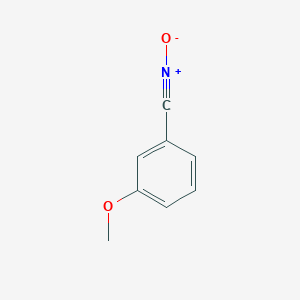
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
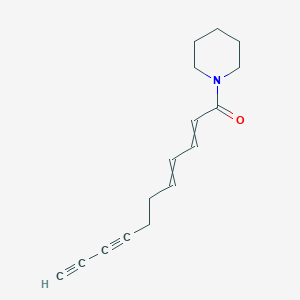
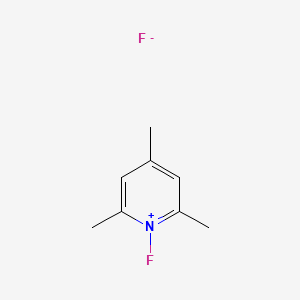
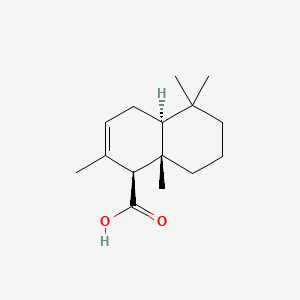
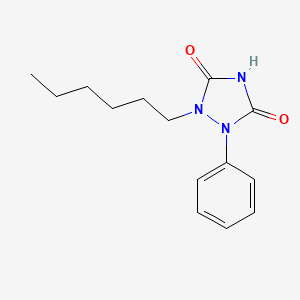
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
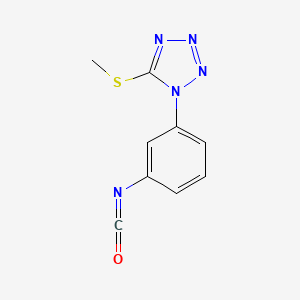
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
